molecular formula C20H17NO6 B11046236 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B11046236
M. Wt: 367.4 g/mol
InChI Key: VGRQJDNRNLNMKL-UHFFFAOYSA-N
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Description

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, benzodioxole, and furoquinoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, which is then coupled with a furoquinoline derivative under specific conditions. Key steps may include:

    Formation of Benzodioxole Intermediate: This step involves the methoxylation of a suitable precursor, often using methanol and a strong acid catalyst.

    Coupling Reaction: The benzodioxole intermediate is then reacted with a furoquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The final step involves cyclization to form the furoquinoline ring system, often under reflux conditions in an appropriate solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the furoquinoline structure.

    4,9-dihydrofuro[3,4-b]quinoline: Contains the furoquinoline core but lacks the methoxy and benzodioxole groups.

Uniqueness

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C20H17NO6/c1-23-11-3-4-13-12(7-11)17(18-14(21-13)8-25-20(18)22)10-5-15(24-2)19-16(6-10)26-9-27-19/h3-7,17,21H,8-9H2,1-2H3

InChI Key

VGRQJDNRNLNMKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2C4=CC5=C(C(=C4)OC)OCO5)C(=O)OC3

Origin of Product

United States

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